2-Cyclobutylcyclopentan-1-ol
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Overview
Description
2-Cyclobutylcyclopentan-1-ol is an organic compound featuring a cyclobutane ring fused to a cyclopentane ring with a hydroxyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylcyclopentan-1-ol typically involves the cycloaddition of cyclobutene and cyclopentene followed by hydroxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using advanced catalytic systems to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted cyclopentane derivatives.
Scientific Research Applications
2-Cyclobutylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclobutylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane and cyclopentane rings contribute to the compound’s structural stability and reactivity.
Comparison with Similar Compounds
2-Cyclopenten-1-ol: Similar in structure but with a cyclopentene ring instead of a cyclopentane ring.
2-(Sec-butyl)cyclopentan-1-ol: Features a sec-butyl group instead of a cyclobutyl group.
Uniqueness: 2-Cyclobutylcyclopentan-1-ol is unique due to the presence of both cyclobutane and cyclopentane rings, which impart distinct chemical and physical properties. This combination of rings is less common and offers unique reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-cyclobutylcyclopentan-1-ol |
InChI |
InChI=1S/C9H16O/c10-9-6-2-5-8(9)7-3-1-4-7/h7-10H,1-6H2 |
InChI Key |
NMKSUFKNNJIJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CCCC2O |
Origin of Product |
United States |
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